κ-Opioid Receptor Affinity: Tabernanthine Demonstrates 14-Fold Higher Potency than Ibogaine
Tabernanthine exhibits a Ki of 0.15 μM at κ-opioid receptors, compared to ibogaine (Ki = 2.08 μM), ibogamine (Ki = 2.6 μM), and coronaridine (Ki = 4.3 μM) [1]. This represents a 13.9-fold greater affinity relative to ibogaine and a 28.7-fold increase relative to coronaridine. At δ-opioid receptors, tabernanthine (Ki = 3.1 μM) shows 2.6-fold higher affinity than coronaridine (Ki = 8.1 μM) [1].
| Evidence Dimension | κ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.15 μM |
| Comparator Or Baseline | Ibogaine: Ki = 2.08 μM; Ibogamine: Ki = 2.6 μM; Coronaridine: Ki = 4.3 μM |
| Quantified Difference | 13.9-fold higher affinity than ibogaine; 28.7-fold higher than coronaridine |
| Conditions | Radioligand binding assay using [³H]bremazocine in guinea pig brain membranes |
Why This Matters
Superior κ-opioid receptor engagement at lower concentrations enables more efficient probing of κ-mediated anti-addictive mechanisms without confounding μ- or δ-opioid activity at experimental doses.
- [1] Deecher DC, Teitler M, Soderlund DM, Bornmann WG, Kuehne ME, Glick SD. Mechanisms of action of ibogaine and harmaline congeners based on radioligand binding studies. Brain Res. 1992;571(2):242-7. View Source
